2-(2-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(2-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione is an organic compound that features a naphthalene ring substituted with a methoxy group and an indene-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione typically involves the reaction of 2-methoxynaphthalene with indene-1,3-dione under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The indene-1,3-dione moiety can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield 2-hydroxynaphthalene derivatives, while reduction of the indene-1,3-dione moiety would yield corresponding alcohols.
Scientific Research Applications
2-(2-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The methoxy group and indene-1,3-dione moiety can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxynaphthalene: A simpler compound with a methoxy group on the naphthalene ring.
Indene-1,3-dione: The core structure of the compound without the naphthalene substitution.
(2-Methoxynaphthalen-1-yl)methanamine: A related compound with an amine group instead of the indene-1,3-dione moiety.
Uniqueness
2-(2-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione is unique due to the combination of the
Properties
CAS No. |
27721-87-5 |
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Molecular Formula |
C20H14O3 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
2-(2-methoxynaphthalen-1-yl)indene-1,3-dione |
InChI |
InChI=1S/C20H14O3/c1-23-16-11-10-12-6-2-3-7-13(12)17(16)18-19(21)14-8-4-5-9-15(14)20(18)22/h2-11,18H,1H3 |
InChI Key |
XCSKQSIJWDUPPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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